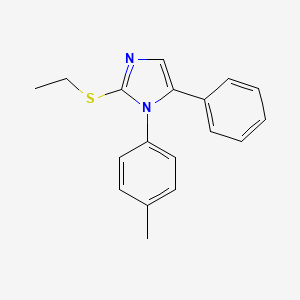

2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

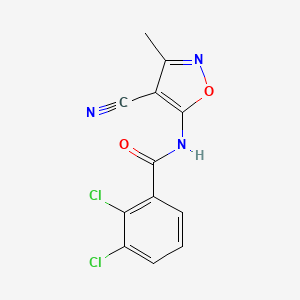

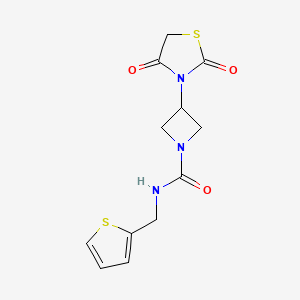

The compound “2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains phenyl and p-tolyl groups, which are types of aromatic hydrocarbons .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, along with phenyl and p-tolyl groups. The ethylthio group would likely be attached to the imidazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the imidazole ring, phenyl group, and p-tolyl group could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially confer basicity, while the phenyl and p-tolyl groups could contribute to its hydrophobicity .科学的研究の応用

Multifunctional Materials

One study focuses on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which exhibit distinct magnetic behaviors and photochromic properties. These complexes demonstrate field-induced slow magnetic relaxation and change color upon irradiation, indicating potential applications in information storage and as photochromic materials (Deng-Ke Cao et al., 2015).

Organic Synthesis

A novel reaction involving imidazo[1,2-a]pyridin-2-one derivatives synthesized under microwave irradiation has been reported. This synthesis method is efficient, convenient, and provides easy access to the starting materials, highlighting the versatility of imidazole derivatives in organic synthesis (S. Tu et al., 2007).

Corrosion Inhibition

Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, have been studied for their efficiency as corrosion inhibitors for copper in acidic environments. These compounds are shown to significantly reduce corrosion, with their adsorptive behavior following a Freundlich-type isotherm. The inhibitory efficiency of these compounds is attributed to their strong adsorption onto the copper surface, suggesting their potential in protecting metals from corrosion (Rahela Gašparac et al., 2000).

Molecular Docking and Antibacterial Activity

Another study presents novel imidazole derivatives characterized by their reactive properties based on density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, molecular docking procedures suggest inhibitory activity against specific proteins, indicating their potential applications in medicinal chemistry and as antibacterial agents (M. Smitha et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-ethylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-7-5-4-6-8-15)20(18)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMVCGCDISCMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

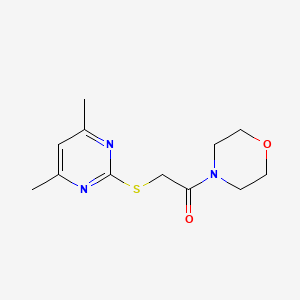

![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)

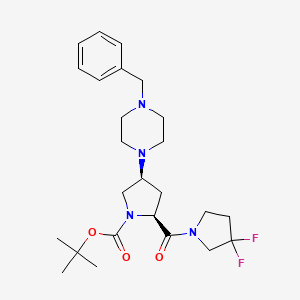

![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)

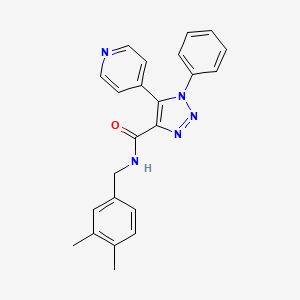

![7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B2971481.png)

![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)

![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)